Chemoselectivity for Tyrosine
PTAD-Alkyne demonstrates chemoselective conjugation with the phenolic side chain of tyrosine residues, while avoiding significant cross-reactivity with cysteine and lysine. In comparative peptide and protein labeling experiments, PTAD derivatives enabled the selective modification of tyrosine without interference from other nucleophilic amino acids, in contrast to maleimide-based reagents which primarily target cysteine thiols . The tyrosine-click reaction was shown to be compatible with simultaneous cysteine and lysine-targeted labeling approaches, allowing for orthogonal trifunctionalization of proteins [1].
| Evidence Dimension | Chemoselectivity (amino acid side chain targeting) |
|---|---|
| Target Compound Data | Selective for phenolic side chain of tyrosine; minimal reactivity with cysteine and lysine |
| Comparator Or Baseline | Maleimide reagents (target cysteine thiols); Succinimide esters (target lysine amines) |
| Quantified Difference | Qualitative observation of orthogonal labeling; no cross-inhibition observed |
| Conditions | Reactions with amino acid derivatives, peptides, and proteins in aqueous buffer (PBS/Tris, pH 6-9) [1] |
Why This Matters
This chemoselectivity ensures that PTAD-Alkyne modifies only the intended tyrosine residue, minimizing product heterogeneity and enabling precise engineering of bioconjugates where other nucleophilic side chains must remain unperturbed.
- [1] Ban H, Gavrilyuk J, Barbas CF 3rd. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Bioconjug Chem. 2013;24(4):520-532. View Source
